molecular formula C14H22ClN B8313351 N-methyl-(1-phenylcyclohexyl)methanamine hydrochloride

N-methyl-(1-phenylcyclohexyl)methanamine hydrochloride

Cat. No.: B8313351
M. Wt: 239.78 g/mol
InChI Key: QEDWSHUUJKHLMG-UHFFFAOYSA-N
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Description

N-methyl-(1-phenylcyclohexyl)methanamine hydrochloride is a chemical compound known for its unique structure and properties It is a derivative of cyclohexylamine, where a phenyl group is attached to the cyclohexyl ring, and a methyl group is attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-(1-phenylcyclohexyl)methanamine hydrochloride typically involves the reaction of cyclohexanone with phenylmagnesium bromide to form 1-phenylcyclohexanol. This intermediate is then subjected to a reductive amination process using formaldehyde and methylamine to yield N-methyl(1-phenylcyclohexyl)methanamine. The final step involves the conversion of the amine to its hydrochloride salt by reacting it with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-methyl-(1-phenylcyclohexyl)methanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-methyl-(1-phenylcyclohexyl)methanamine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of N-methyl-(1-phenylcyclohexyl)methanamine hydrochloride involves its interaction with neurotransmitter transporters. It acts as a triple reuptake inhibitor, blocking the reuptake of serotonin, norepinephrine, and dopamine. This leads to increased levels of these neurotransmitters in the synaptic cleft, enhancing their signaling and potentially alleviating symptoms of depression and other mood disorders .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-(1-phenylcyclohexyl)methanamine hydrochloride is unique due to its specific structure, which allows it to act as a potent triple reuptake inhibitor. This distinguishes it from other compounds that may only target one or two neurotransmitter systems .

Properties

Molecular Formula

C14H22ClN

Molecular Weight

239.78 g/mol

IUPAC Name

N-methyl-1-(1-phenylcyclohexyl)methanamine;hydrochloride

InChI

InChI=1S/C14H21N.ClH/c1-15-12-14(10-6-3-7-11-14)13-8-4-2-5-9-13;/h2,4-5,8-9,15H,3,6-7,10-12H2,1H3;1H

InChI Key

QEDWSHUUJKHLMG-UHFFFAOYSA-N

Canonical SMILES

CNCC1(CCCCC1)C2=CC=CC=C2.Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

The title compound was synthesized from 1-phenylcyclohexane-carbaldehyde (126 mg, 0.67 mmol) and methyl amine (370 μL, 0.73 mmol, 2.0 M in THF) according to General Procedure H, followed by HCl salt formation. The HCl salt was recrystallized from CH3CN to give pure N-methyl(1-phenylcyclohexyl)methanamine hydrochloride (8 mg, 6%) as colorless crystals. HPLC Rt=7.76 min; 1H NMR (400 mHz, MeOH-d4) 7.43-7.38 (m, 4H), 7.28-7.25 (m, 1H), 3.11 (s, 2H), 2.50 (s, 3H), 2.25-2.22 (m, 2H), 1.67-1.23 (m, 8H); LC-MS 6.37 min, (M+1)+ 204 @ 6.62 min.
Quantity
126 mg
Type
reactant
Reaction Step One
Quantity
370 μL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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